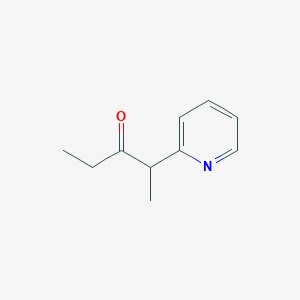
2-(Pyridin-2-yl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-yl)pentan-3-one is an organic compound with the molecular formula C10H13NO It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentan-3-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)pentan-3-one typically involves the reaction of pyridine derivatives with appropriate ketone precursors. One common method is the condensation reaction between pyridine-2-carboxaldehyde and a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-(Pyridin-2-yl)pentan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-yl)pentan-3-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: Used in the synthesis of zinc complexes for catalytic applications.
N-(Pyridin-2-yl)amides: Synthesized from α-bromoketones and 2-aminopyridine, used in various chemical reactions.
Uniqueness: Its combination of a pyridine ring and a ketone moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
6304-30-9 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-pyridin-2-ylpentan-3-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
Clé InChI |
QLZPOVZWMVWWKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















